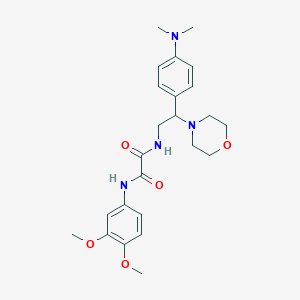
N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O5 and its molecular weight is 456.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3,4-Dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound characterized by its complex structure and potential biological activities. This article delves into the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O4
- Molecular Weight : 371.437 g/mol
- IUPAC Name : this compound
The compound features two aromatic rings linked through an oxalamide bridge, with a dimethoxy group on one phenyl ring and a dimethylamino group on the other. This unique structural arrangement is believed to contribute to its diverse biochemical properties.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, related compounds have shown significant promise in various biomedical applications. The following sections summarize relevant findings from studies on similar compounds and potential biological mechanisms.
- Protein-Ligand Interactions : Compounds with similar structures often interact with proteins and enzymes, influencing biological pathways such as cell signaling and metabolic processes. The presence of dimethylamino groups typically enhances binding affinity to target biomolecules.
- Enzyme Modulation : Analogous compounds have been identified as histone deacetylase (HDAC) inhibitors, which play critical roles in gene regulation and are implicated in cancer progression. This suggests that this compound may exhibit similar properties.
- Cytotoxicity Profiles : Preliminary studies indicate that compounds with structural similarities may show varying degrees of cytotoxicity against cancer cell lines. Further research is needed to evaluate the specific cytotoxic effects of this compound.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Observed Biological Activity |
|---|---|---|---|
| N1-(3,4-Dimethoxyphenyl)-N2-(4-fluorophenyl)oxalamide | C24H32FN5O2 | Contains fluorine; potential HDAC inhibitor | Significant anticancer effects against myelodysplastic syndrome |
| N1-(3,4-Dimethoxyphenyl)-N2-(2-hydroxyethyl)oxalamide | C20H25N3O5 | Hydroxyl group addition; enhanced solubility | Promising interactions with biological targets |
| N1-(2-chlorophenyl)-N2-(2-(4-dimethylamino)phenyl)-2-morpholinoethyl oxalamide | C21H26ClN3O4 | Chlorine substitution; varied pharmacological profile | Modulates enzyme activity in vitro |
Case Studies
- Anticancer Potential : A study focusing on structurally related oxalamides demonstrated their efficacy in inhibiting HDAC activity, leading to apoptosis in cancer cells. This finding suggests that this compound may also possess similar anticancer properties, warranting further investigation into its therapeutic applications.
- Cell Culture Studies : Investigations utilizing cell cultures have shown that compounds with similar molecular frameworks can significantly affect cell viability and proliferation rates. The need for detailed assays to evaluate the specific effects of this compound on various cell lines is crucial for understanding its potential applications in cancer therapy.
特性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c1-27(2)19-8-5-17(6-9-19)20(28-11-13-33-14-12-28)16-25-23(29)24(30)26-18-7-10-21(31-3)22(15-18)32-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOFDRCBYWDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













